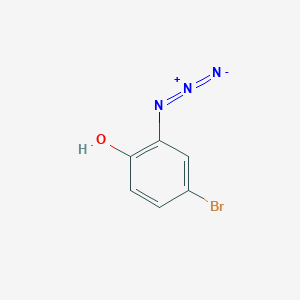

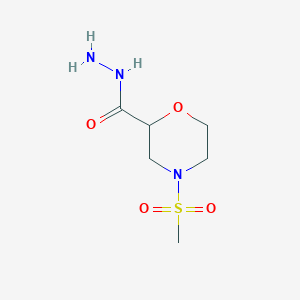

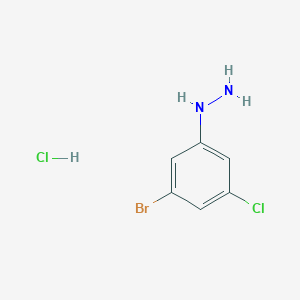

![molecular formula C10H15ClN2O2S B1383065 Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride CAS No. 1422344-44-2](/img/structure/B1383065.png)

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride

説明

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride is a chemical compound . It is used for pharmaceutical testing .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, related compounds such as thiazolopyrimidines have been synthesized through three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes .科学的研究の応用

Synthesis and Potential Uses

Synthesis and Ultra-Short Acting Hypnotic Activity : Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate, closely related to the requested compound, is synthesized as an ultra-short acting hypnotic. It demonstrates rapid onset and short duration of action, potentially useful as preanesthetic medication or in combination with other drugs for anesthesia maintenance (El-Subbagh et al., 2008).

Concurrent Synthesis of Azepine and Azocine Derivatives : The reaction of allyl-N-benzyl-fluoroaniline with sulfuric acid leads to the formation of halogeno-substituted azepines and azocines, important in the development of bioactive compounds. This process includes the synthesis of compounds structurally related to the requested chemical (Acosta Quintero et al., 2019).

Synthesis of Benzothiazolo Pyridine Derivatives : The interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives leads to the formation of compounds like ethyl iminothiazolopyridine-4-carboxylate, highlighting versatile chemical transformations related to the compound (Mohamed, 2014; 2021).

Synthesis Involving Intramolecular Cyclization : The synthesis of methyl 7,9-dimethyl-5-oxo-tetrahydro-1H-benzo[b]azepine-1-carboxylate, which is conceptually similar to the requested compound, involves N-alkylation and intramolecular cyclization, indicating a methodological approach for synthesizing related compounds (Vaid et al., 2014).

Potential Applications in Medicine

Neuroprotective Properties : ITH4012, a derivative of ethyl 5-amino-tetrahydro-2-methyl-4-phenylbenzol naphthyridine-3-carboxylate, demonstrates neuroprotective properties, indicating the potential medical application of structurally similar compounds in neurological health (Orozco et al., 2004).

Antiviral Activity : Derivatives of tetrahydro-azulene carboxylic acid, structurally related to the requested compound, have shown significant antiviral activity, suggesting potential applications in antiviral drug development (Demchenko et al., 2019).

Analgesic and Anti-Inflammatory Activity : Certain derivatives of benzothiazolo azepine show analgesic and CNS depressant activity, hinting at the possibility of similar biological activities in related compounds (Kuberkar & Baheti, 2003).

Anticancer Activity : The synthesis of pyrazolo azepine diones, which share structural features with the requested compound, has demonstrated moderate anticancer activity against various cancer cells (Chaban et al., 2020).

特性

IUPAC Name |

ethyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)9-12-7-3-5-11-6-4-8(7)15-9;/h11H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVPDDXIBJMJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(S1)CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422344-44-2 | |

| Record name | 4H-Thiazolo[4,5-d]azepine-2-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

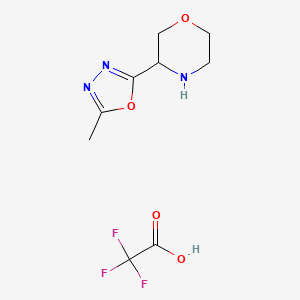

![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)

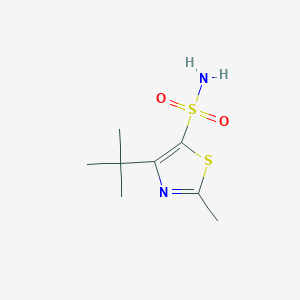

![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)

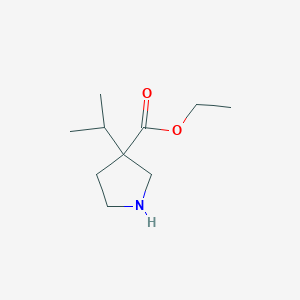

![tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382999.png)

![5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B1383002.png)